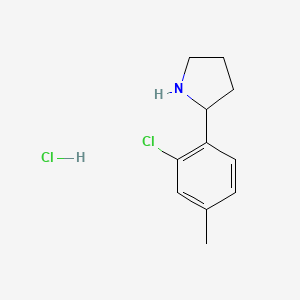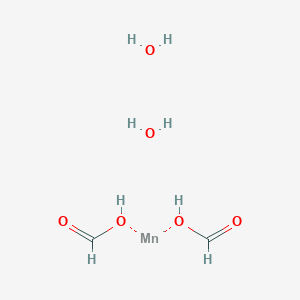
Manganese(ii)diformate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese(ii)diformate dihydrate can be synthesized by reacting manganese(II) carbonate or manganese(II) hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of this compound as a crystalline solid.
Industrial Production Methods: In industrial settings, this compound is produced by dissolving manganese(II) oxide or manganese(II) carbonate in formic acid. The solution is then evaporated to obtain the crystalline product. The reaction conditions are carefully controlled to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese(ii)diformate dihydrate undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, manganese(II) can be oxidized to manganese(III) or manganese(IV).
Reduction: Manganese(II) can be reduced to manganese metal under specific conditions.
Substitution: The formate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is a common oxidizing agent used to oxidize manganese(II) to manganese(IV).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) can be used to reduce manganese(II) to manganese metal.
Substitution: Ligand exchange reactions can be carried out using various ligands such as chloride ions (Cl-) or acetate ions (CH3COO-).
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) is a common product formed during the oxidation of manganese(II).
Reduction: Manganese metal (Mn) is formed during the reduction process.
Substitution: The products depend on the ligands used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
Manganese(ii)diformate dihydrate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: Manganese is an essential trace element in biological systems, and this compound is used in studies related to manganese metabolism and enzyme function.
Medicine: Research is ongoing to explore the potential use of manganese compounds in medical imaging and as therapeutic agents.
Industry: this compound is used in the production of manganese-based materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of manganese(ii)diformate dihydrate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, manganese ions can act as cofactors for various enzymes, facilitating redox reactions and stabilizing enzyme structures. The formate ligands can also participate in hydrogen bonding and coordination interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Manganese(II) chloride (MnCl2): A common manganese salt used in various applications.
Manganese(II) sulfate (MnSO4): Another widely used manganese compound with applications in agriculture and industry.
Manganese(II) acetate (Mn(CH3COO)2): Used in chemical synthesis and as a catalyst.
Uniqueness: Manganese(ii)diformate dihydrate is unique due to its specific coordination environment and the presence of formate ligands
Eigenschaften
Molekularformel |
C2H8MnO6 |
|---|---|
Molekulargewicht |
183.02 g/mol |
IUPAC-Name |
formic acid;manganese;dihydrate |
InChI |
InChI=1S/2CH2O2.Mn.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2 |
InChI-Schlüssel |
OQLPNMBUDCHEGT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)O.C(=O)O.O.O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


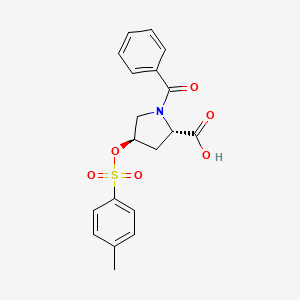
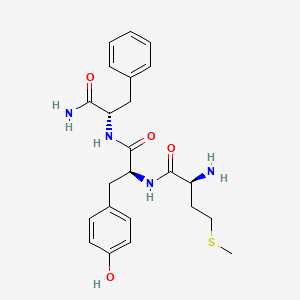
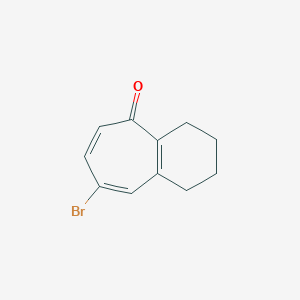
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)
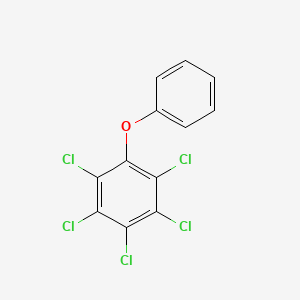
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)
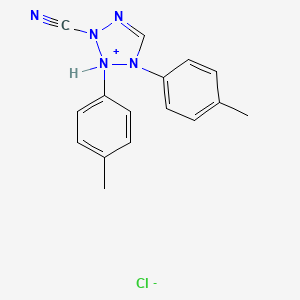
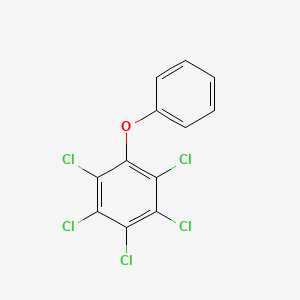
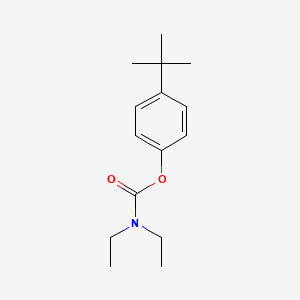
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
